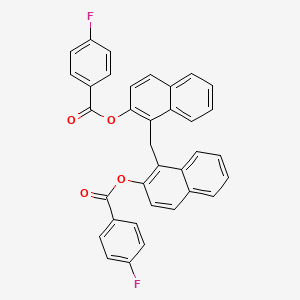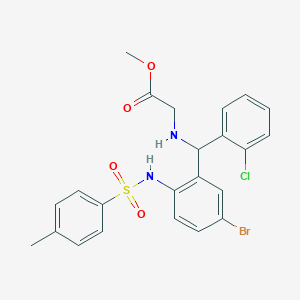
Methanediyldinaphthalene-1,2-diyl bis(4-fluorobenzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[2-(4-FLUOROBENZOYLOXY)NAPHTHALEN-1-YL]METHYL}NAPHTHALEN-2-YL 4-FLUOROBENZOATE is a complex organic compound characterized by its unique structure, which includes multiple naphthalene and fluorobenzoyloxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(4-FLUOROBENZOYLOXY)NAPHTHALEN-1-YL]METHYL}NAPHTHALEN-2-YL 4-FLUOROBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as naphthalene derivatives and fluorobenzoyloxy groups. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve high purity and consistent quality. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions: 1-{[2-(4-FLUOROBENZOYLOXY)NAPHTHALEN-1-YL]METHYL}NAPHTHALEN-2-YL 4-FLUOROBENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions: The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures with strong oxidizing agents, while reduction reactions often require low temperatures and anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
1-{[2-(4-FLUOROBENZOYLOXY)NAPHTHALEN-1-YL]METHYL}NAPHTHALEN-2-YL 4-FLUOROBENZOATE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
作用機序
The mechanism by which 1-{[2-(4-FLUOROBENZOYLOXY)NAPHTHALEN-1-YL]METHYL}NAPHTHALEN-2-YL 4-FLUOROBENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The compound’s structure allows it to bind selectively to these targets, modulating their activity and resulting in various physiological effects.
類似化合物との比較
Dichloroaniline: An aniline derivative with chlorine substitutions, used in the production of dyes and herbicides.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness: 1-{[2-(4-FLUOROBENZOYLOXY)NAPHTHALEN-1-YL]METHYL}NAPHTHALEN-2-YL 4-FLUOROBENZOATE stands out due to its complex structure and the presence of multiple functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and high chemical stability.
特性
分子式 |
C35H22F2O4 |
|---|---|
分子量 |
544.5 g/mol |
IUPAC名 |
[1-[[2-(4-fluorobenzoyl)oxynaphthalen-1-yl]methyl]naphthalen-2-yl] 4-fluorobenzoate |
InChI |
InChI=1S/C35H22F2O4/c36-26-15-9-24(10-16-26)34(38)40-32-19-13-22-5-1-3-7-28(22)30(32)21-31-29-8-4-2-6-23(29)14-20-33(31)41-35(39)25-11-17-27(37)18-12-25/h1-20H,21H2 |
InChIキー |
BSVKJGPPYAWRCT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=C(C=C5)F)OC(=O)C6=CC=C(C=C6)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B11709726.png)
![N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B11709734.png)


![4-[(2E)-2-benzylidenehydrazino]benzenesulfonamide](/img/structure/B11709761.png)

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B11709771.png)
![2-[Bis(1-methylethyl)amino]ethyl decanoate](/img/structure/B11709776.png)

![N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11709782.png)
![2-[(E)-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11709790.png)
![4-bromo-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709795.png)

![4-[4-(Diphenylphosphoryl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B11709811.png)
